1-Kestose, also known as 1F-β-D-fructofuranosylnystose, is a trisaccharide belonging to the fructooligosaccharide (FOS) family. [, , , , ] It is a naturally occurring carbohydrate found in various plants, including chicory, asparagus, onion, and wheat. [, , , , , , , ] 1-Kestose is composed of a glucose molecule linked to two fructose molecules through a β(2→1) glycosidic linkage. [, , ] This structure makes it resistant to digestion in the small intestine of mammals. [, ]
In scientific research, 1-kestose is primarily studied for its prebiotic properties, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut, particularly Bifidobacterium species. [, , , , , , , , , , ] 1-Kestose is also investigated for its potential impact on various physiological functions, including immune modulation, glucose metabolism, and anti-oxidative activity. [, , , , ]
1-Kestose is typically produced from sucrose by the action of fructosyltransferases, enzymes that catalyze the transfer of fructose units. These enzymes are found in various organisms, including plants, bacteria, and fungi. For instance, Aspergillus foetidus and Festuca arundinacea are notable sources of fructosyltransferases that can effectively synthesize 1-kestose from sucrose .
The synthesis of 1-kestose can be achieved through several methods, predominantly utilizing recombinant enzymes in bioreactors. A notable method involves the use of recombinant fructosyltransferase isolated from Festuca arundinacea, which is expressed in non-saccharolytic yeast such as Pichia pastoris.
The molecular structure of 1-kestose can be represented as follows:
The structure consists of one glucose unit linked to two fructose units via β(2→1) glycosidic bonds. This configuration contributes to its stability and resistance to hydrolysis compared to other sugars .
The mechanism by which fructosyltransferases produce 1-kestose involves several steps:
This process is efficient under optimized conditions (pH, temperature) that favor enzyme activity and substrate conversion .
These properties make it suitable for various applications in food technology and pharmaceuticals .
1-Kestose has several scientific applications:
1-Kestose (C₁₈H₃₂O₁₆; molecular weight: 504.44 g/mol) is a trisaccharide classified as the fundamental unit of inulin-type fructooligosaccharides (FOS). Its structure consists of a sucrose molecule (glucose-fructose disaccharide) extended by a β-(2→1)-linked fructosyl unit attached to the fructofuranose residue of sucrose. This configuration results in the systematic name O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside [2] [6]. The molecule adopts a compact, bent conformation due to the spatial orientation of its glycosidic bonds, influencing its solubility and biochemical interactions [1].
Isomeric variations of kestose arise from differing glycosidic linkage positions:
These isomers are enzymatically synthesized by distinct fructosyltransferases. For example, Aspergillus niger β-fructofuranosidase primarily yields 1-kestose, while levansucrase from Zymomonas mobilis favors 6-kestose [3] [10].
Table 1: Key Structural Features of Kestose Isomers
Isomer | Glycosidic Linkage | Reducing End | Primary Producing Enzymes |
---|---|---|---|
1-Kestose | β-(2→1) | Glucose | 1-SST (plants), inulosucrase (microbes) |
6-Kestose | β-(2→6) | Glucose | Levansucrase (bacteria) |
Neokestose | Internal glucose | Fructose | 6G-FFT (plants), some fungal enzymes |
1-Kestose is distinguished from longer-chain FOS by its degree of polymerization (DP=3) and its role as the biosynthetic precursor for inulin. Unlike linear inulin polymers (DP 2–60), which exclusively contain β-(2→1) bonds, levan-type FOS (e.g., 6-kestose) incorporate β-(2→6) linkages, resulting in helical structures with higher solubility [1] [10]. Graminan-type FOS exhibit mixed linkages (β-(2→1) and β-(2→6)) and branching, while neokestose-based FOS possess an internal glucose unit, enabling divergent chain elongation [1].
1-Kestose lacks the terminal glucose in neokestose-derived polymers and the branched architecture of agavins (highly branched neo-fructans from Agave species). This structural simplicity allows efficient hydrolysis by bifidobacterial enzymes but limits gel-forming capacity compared to high-DP inulins [1] [4].
Table 2: Classification of Fructans Based on Core Structure
Fructan Type | Representative Core | Linkage Type | Biological Sources |
---|---|---|---|
Inulin | 1-Kestose | β-(2→1) linear | Chicory, Jerusalem artichoke |
Levan | 6-Kestose | β-(2→6) linear | Grasses, microbial EPS |
Graminan | Mixed kestoses | β-(2→1)/β-(2→6) branched | Wheat, barley |
Neo-series | Neokestose | Internal glucose | Onion, asparagus |
Agavins | Neokestose derivatives | Highly branched | Agave species |
As the smallest inulin-type FOS (DP=3), 1-kestose exhibits distinct physicochemical properties:
In metabolic studies, 1-kestose supplementation (10 g/day) in humans increased fecal Bifidobacterium abundance by 65% and reduced fasting insulin levels by 18%, attributed to SCFA-mediated improvements in insulin sensitivity [7]. In rats, it elevated butyrate production via Anaerostipes caccae, enhancing glucose tolerance [6] [7].
Table 3: Functional Implications of 1-Kestose DP
Property | 1-Kestose (DP3) | Long-Chain Inulin (DP>20) |
---|---|---|
Fermentation Site | Proximal colon | Distal colon |
SCFA Profile | Acetate > Butyrate | Butyrate > Acetate |
Prebiotic Selectivity | Bifidobacterium, Lactobacillus | Faecalibacterium prausnitzii |
Food Application | Sweetener, soluble fiber | Fat replacer, texture modifier |
Metabolic Effects | Rapid insulin sensitivity improvement | Long-term gut barrier enhancement |
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